4-Chloro-7-fluoroquinazolin-2-amine
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Overview
Description
4-Chloro-7-fluoroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoroquinazolin-2-amine typically involves multiple steps, starting from 2-amino-4-fluorobenzoic acid. The process includes cyclization, chlorination, and nucleophilic substitution. The reaction conditions are generally mild, making it suitable for industrial production .
Industrial Production Methods: For industrial production, the synthesis is optimized to ensure high yield and purity. The process involves the use of readily available reagents and straightforward reaction conditions. The total yield of the synthesis can be around 51%, which is considered efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoroquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
4-Chloro-7-fluoroquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoroquinazolin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their biological functions. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
- 4-Chloroquinazoline
- 7-Fluoroquinazoline
- 2-Aminoquinazoline
Comparison: 4-Chloro-7-fluoroquinazolin-2-amine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity compared to other quinazoline derivatives. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency .
Properties
IUPAC Name |
4-chloro-7-fluoroquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-7-5-2-1-4(10)3-6(5)12-8(11)13-7/h1-3H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGGSYDABAMACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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